molecular formula C17H20FNO B2447124 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2320376-07-4

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone

Katalognummer B2447124
CAS-Nummer: 2320376-07-4
Molekulargewicht: 273.351
InChI-Schlüssel: YIABHILCQNOSBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone, commonly known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of the neurotransmitter GABA.

Wissenschaftliche Forschungsanwendungen

CPP-115 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to increase the levels of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain, which can have a number of therapeutic effects. For example, it has been shown to be effective in the treatment of epilepsy, anxiety disorders, and addiction.

Wirkmechanismus

The mechanism of action of CPP-115 involves the inhibition of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone aminotransferase, which is responsible for the breakdown of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain. By inhibiting this enzyme, CPP-115 increases the levels of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain, which can have a number of therapeutic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase the levels of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain, which can have a calming effect and reduce anxiety. It has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CPP-115 is its high potency and selectivity for 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone aminotransferase. This makes it a valuable tool for studying the role of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone in the brain and for developing new therapies for neurological disorders. However, one limitation of CPP-115 is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.

Zukünftige Richtungen

There are a number of future directions for research on CPP-115. One area of interest is the development of new therapies for epilepsy, anxiety disorders, and addiction based on the inhibition of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone aminotransferase. Another area of interest is the study of the long-term effects of CPP-115 on the brain and its potential for neuroprotection. Additionally, there is interest in developing new analogs of CPP-115 with improved pharmacokinetic properties and selectivity for 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone aminotransferase.

Synthesemethoden

CPP-115 is synthesized through a multi-step process involving the reaction of cyclobutylamine with ethyl 4-fluorophenylacetate, followed by cyclization and subsequent reduction. The final product is then purified through multiple recrystallizations to obtain a high-purity compound suitable for research purposes.

Eigenschaften

IUPAC Name

1-(4-cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c18-16-6-4-13(5-7-16)12-17(20)19-10-8-15(9-11-19)14-2-1-3-14/h4-7H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIABHILCQNOSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclobutylidenepiperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.